
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol is an organic compound that features a pyridine ring attached to an azetidine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an azetidine compound in the presence of a base. The reaction conditions often involve solvents such as tetrahydrofuran (THF) or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol
- (1-(Pyridin-4-ylmethyl)azetidin-3-yl)methanol
- (1-(Pyridin-3-ylmethyl)azetidin-2-yl)methanol
Uniqueness
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol is unique due to the specific positioning of the pyridine ring and the azetidine ring, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
[1-(pyridin-3-ylmethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-8-10-6-12(7-10)5-9-2-1-3-11-4-9/h1-4,10,13H,5-8H2 |
Clave InChI |
ITOUEKSDVCPMII-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CN=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


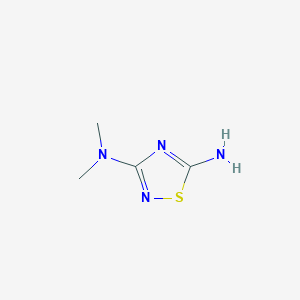
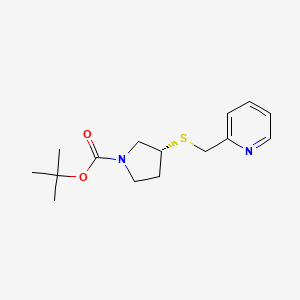
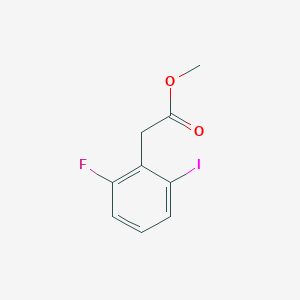
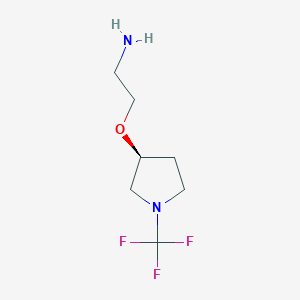
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
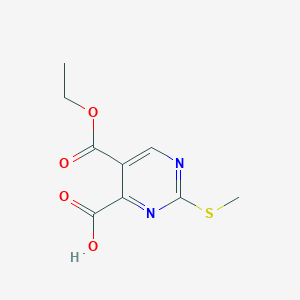
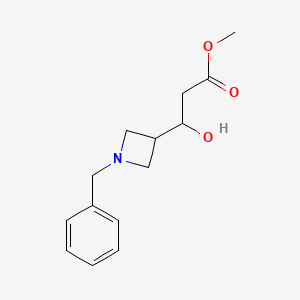
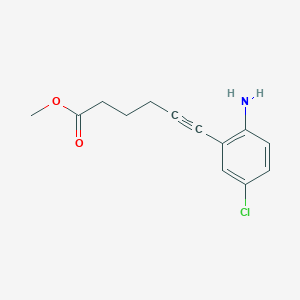
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
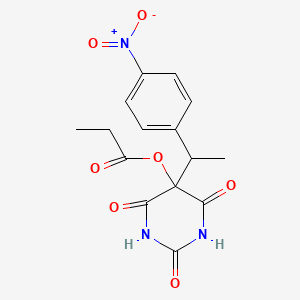
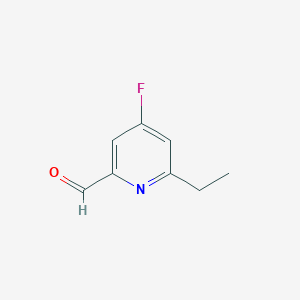
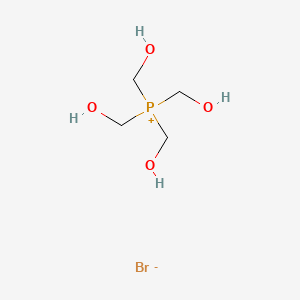

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
